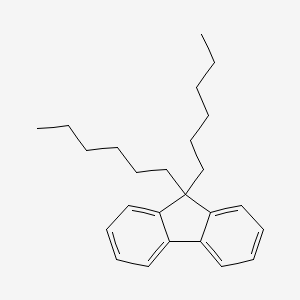
9,9-Dihexylfluorene
Cat. No. B1587949
Key on ui cas rn:
123863-97-8
M. Wt: 334.5 g/mol
InChI Key: LQQKFGSPUYTIRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07102042B2
Procedure details


A 250 ml flask was equipped with an electric stirrer, thermowell, and nitrogen pad. It was loaded at room temperature with 24.9 g (0.15 moles) fluorene, 39.5 g (0.327 moles) chlorohexane, 2.9 g of tricaprylylmethylammonium chloride (0.007 moles), and 180 g (2.25 moles) 50% NaOH. No exotherm is observed. It was then heated at 50° C. until reaching 99+% conversion. The reaction took approximately 12 hours. While maintaining at 50° C., the liquid phases were separated (the solid NaCl remained suspended in the top organic phase). The organic phase was extracted with 1×50 ml water followed by 1×25 ml 3.5% HCl (acid wash caused color change from dark to orange). The resulting organic phase weighed 55.8 g and had an area percentage GC analysis for dialkylated product in the 90's. The crude product was forwarded directly to the bromination reaction step. Based on the accountability in the bromination, the yield of the PTC alkylation was 92+%.


Name
tricaprylylmethylammonium chloride
Quantity
2.9 g
Type
reactant
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
C1C2CC3C(=CC=CC=3)C=2C=CC=1.Cl[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20].[Cl-].[C:22]([C:31]([NH3+])([C:41](=O)[CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH3:48])[C:32](=O)[CH2:33][CH2:34][CH2:35]CCCC)(=O)[CH2:23][CH2:24][CH2:25][CH2:26][CH2:27]CC.[OH-].[Na+]>>[CH2:15]([C:31]1([CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27])[C:32]2[CH:33]=[CH:34][CH:35]=[CH:48][C:47]=2[C:46]2[C:41]1=[CH:42][CH:43]=[CH:44][CH:45]=2)[CH2:16][CH2:17][CH2:18][CH2:19][CH3:20] |f:2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
24.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3CC12
|
|
Name
|
|
|
Quantity
|
39.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCCCC
|
|
Name
|
tricaprylylmethylammonium chloride
|
|
Quantity
|
2.9 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].C(CCCCCCC)(=O)C(C(CCCCCCC)=O)(C(CCCCCCC)=O)[NH3+]
|
|
Name
|
|
|
Quantity
|
180 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 250 ml flask was equipped with an electric stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
While maintaining at 50° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the liquid phases were separated (the solid NaCl
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The organic phase was extracted with 1×50 ml water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was forwarded directly to the bromination reaction step
|
Outcomes


Product
Details
Reaction Time |
12 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(CCCCC)C1(C2=CC=CC=C2C=2C=CC=CC12)CCCCCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

